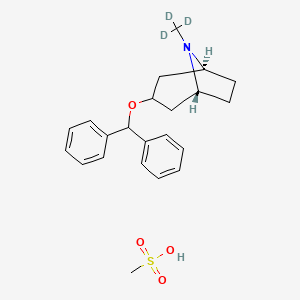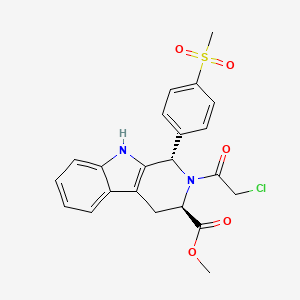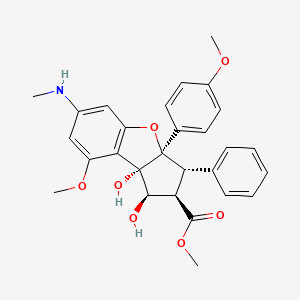
Uridine 5 inverted exclamation marka-diphosphoglucose-13C6 (disodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine 5 inverted exclamation marka-diphosphoglucose-13C6 (disodium) is a nucleotide sugar consisting of a uracil base, ribose sugar, and two phosphate groups. It is a labeled form of uridine 5’-diphosphoglucose, where the glucose moiety is labeled with carbon-13 at all six carbon positions. This compound is used in various biochemical and physiological studies due to its role as a precursor in the biosynthesis of glucose-containing molecules such as oligosaccharides, polysaccharides, glycoproteins, and glycolipids .
准备方法
Synthetic Routes and Reaction Conditions
Uridine 5 inverted exclamation marka-diphosphoglucose-13C6 (disodium) can be synthesized through enzymatic methods. One common method involves the use of uridine 5’-diphosphoglucose pyrophosphorylase, which catalyzes the formation of uridine 5’-diphosphoglucose from uridine triphosphate and glucose-1-phosphate . The reaction conditions typically include a buffer solution at a specific pH, magnesium chloride as a cofactor, and the enzyme itself.
Industrial Production Methods
Industrial production of uridine 5 inverted exclamation marka-diphosphoglucose-13C6 (disodium) involves large-scale enzymatic synthesis using recombinant enzymes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and substrate concentrations .
化学反应分析
Types of Reactions
Uridine 5 inverted exclamation marka-diphosphoglucose-13C6 (disodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uridine 5’-diphosphoglucuronic acid.
Substitution: It can participate in glycosylation reactions, where the glucose moiety is transferred to other molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and glycosyltransferases for glycosylation reactions. The conditions typically involve aqueous solutions at specific pH values and temperatures optimized for enzyme activity .
Major Products
The major products formed from these reactions include uridine 5’-diphosphoglucuronic acid and various glycosylated molecules, such as glycoproteins and glycolipids .
科学研究应用
Uridine 5 inverted exclamation marka-diphosphoglucose-13C6 (disodium) has a wide range of scientific research applications:
作用机制
Uridine 5 inverted exclamation marka-diphosphoglucose-13C6 (disodium) exerts its effects by acting as a substrate for glycosyltransferases, which transfer the glucose moiety to other molecules. It also acts as an agonist to the purinergic receptor P2Y14, involved in the activation of dendritic cells and glial cells . Additionally, it can activate G protein-coupled receptor 17, inducing oligodendrocyte differentiation .
相似化合物的比较
Similar Compounds
Uridine 5’-diphosphoglucuronic acid: An oxidized form of uridine 5’-diphosphoglucose.
Uridine 5’-diphosphogalactose: A similar nucleotide sugar with a galactose moiety instead of glucose.
Uridine 5’-diphospho-N-acetylglucosamine: A nucleotide sugar with an N-acetylglucosamine moiety.
Uniqueness
Uridine 5 inverted exclamation marka-diphosphoglucose-13C6 (disodium) is unique due to its carbon-13 labeling, which allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. This labeling provides insights into the metabolic pathways and interactions of glucose-containing molecules .
属性
分子式 |
C15H24N2NaO17P2 |
|---|---|
分子量 |
595.25 g/mol |
InChI |
InChI=1S/C15H24N2O17P2.Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);/t5-,6-,8-,9-,10+,11-,12-,13-,14-;/m1./s1/i3+1,5+1,8+1,10+1,12+1,14+1; |
InChI 键 |
KHHGZQPGMGODIU-JSSOXMFJSA-N |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[13C@@H]3[13C@@H]([13C@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O)O)O)O.[Na] |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)







![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12388209.png)





